N-Acetyl-S-(2-Carbamoylethyl)-L-Cystein

Übersicht

Beschreibung

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is a metabolite of acrylamide, a compound commonly found in various food products and industrial processes. This compound is formed in the body as a result of the detoxification of acrylamide, which is known for its potential neurotoxic and carcinogenic effects .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine has several scientific research applications:

Biomarker for Acrylamide Exposure: It is used as a biomarker to assess exposure to acrylamide in humans and animals.

Toxicology Studies: It helps in understanding the detoxification pathways of acrylamide and its metabolites.

Cardiovascular Research: Studies have shown its association with cardiovascular risk markers in children with chronic kidney disease.

Pharmacokinetics: It is used in pharmacokinetic studies to understand the metabolism and excretion of acrylamide.

Wirkmechanismus

Target of Action

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a major metabolite of acrylamide (AA), a probable human carcinogen . The primary targets of AAMA are proteins, plasma albumin, and valine amino acids of hemoglobin .

Mode of Action

AAMA is formed as a result of the metabolic conversion of acrylamide in the body . Acrylamide and its metabolite glycidamide are identified as alkylating agents which can easily react with proteins, plasma albumin, and valine amino acids of hemoglobin to form N-(2-carbamoyl-2-hydroxyethyl) valine (HbGA) and N-(2-carbamoylethyl) valine (HbAA) .

Biochemical Pathways

The metabolic formation of glycidamide from acrylamide is considered as activating biotransformation responsible for genotoxicity, mutagenicity, and carcinogenicity of the parent molecule, acrylamide . The N7-Gua adduct, N7-(2 carbamoyl-2-hydroxy ethyl) guanine (N7-GA-Gua) is by far the most abundant DNA adduct derived from glycidamide by covalent interaction .

Pharmacokinetics

The pharmacokinetics of AAMA involves its formation through the metabolic conversion of acrylamide. After acid hydrolysis, AAMA in urine is converted into S-2-carboxyethyl cysteine . The concentrations of AAMA in urine can range between 15.4 and 196.3 ng/mL, and the levels can vary by day considerably even in a given individual .

Result of Action

The molecular and cellular effects of AAMA’s action are primarily related to its genotoxic and mutagenic properties. It forms adducts with DNA and proteins, which can lead to mutations and potentially contribute to carcinogenesis .

Action Environment

Environmental factors such as diet and exposure to smoke can influence the action, efficacy, and stability of AAMA. For instance, children exposed to environmental smoke at home exhibited significantly higher levels of AAMA in urine, suggesting the importance of passive smoking as a source of acrylamide exposure . Additionally, certain foods, such as crackers and chocolate, have been identified to be significantly associated with the concentrations of AAMA in urine .

Biochemische Analyse

Biochemical Properties

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine interacts with various enzymes and proteins in the body. It is a product of the metabolism of acrylamide, which involves the action of cytochrome P450 enzymes . The formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is an important step in the detoxification of acrylamide .

Cellular Effects

The presence of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine in cells is indicative of acrylamide exposure. Acrylamide has been shown to have neurotoxic effects, causing peripheral neuropathy, and it is also considered a potential carcinogen . The levels of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine can therefore have implications for cell function and health.

Molecular Mechanism

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is formed through the action of cytochrome P450 enzymes on acrylamide, specifically through the action of the CYP2E1 enzyme . This transformation is part of the body’s mechanism for detoxifying acrylamide.

Temporal Effects in Laboratory Settings

The levels of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine in urine can vary significantly, even within a single individual . This suggests that the metabolism of acrylamide and the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine can be influenced by various factors, including the individual’s diet and exposure to acrylamide .

Dosage Effects in Animal Models

The effects of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine in animal models are largely reflective of acrylamide exposure. High levels of acrylamide can lead to neurotoxic effects and potential carcinogenicity . Therefore, high levels of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine would indicate high exposure to acrylamide.

Metabolic Pathways

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is part of the metabolic pathway for acrylamide. Acrylamide is metabolized by cytochrome P450 enzymes, specifically CYP2E1, to form glycidamide, which can then be further metabolized to form N-Acetyl-S-(2-carbamoylethyl)-L-cysteine .

Transport and Distribution

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is primarily found in urine, indicating that it is excreted from the body through the kidneys . This suggests that it is distributed through the bloodstream to the kidneys, where it is filtered out and excreted.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine can be synthesized through the reaction of acrylamide with glutathione, followed by enzymatic conversion to the corresponding cysteine conjugate. The reaction typically involves the following steps:

Reaction with Glutathione: Acrylamide reacts with glutathione to form S-(2-carbamoylethyl)glutathione.

Enzymatic Conversion: The S-(2-carbamoylethyl)glutathione is then converted to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine through enzymatic processes involving glutathione S-transferase and N-acetyltransferase.

Industrial Production Methods

Industrial production of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine involves similar synthetic routes but on a larger scale. The process includes the use of high-efficiency liquid chromatography for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides and sulfoxides.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Thiol derivatives.

Substitution: Various substituted cysteine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide with similar detoxification properties.

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine: A related compound formed through a different metabolic pathway.

Uniqueness

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is unique due to its specific formation pathway and its role as a biomarker for acrylamide exposure. Its structure allows it to participate in various detoxification reactions, making it a crucial compound in toxicology studies .

Eigenschaften

IUPAC Name |

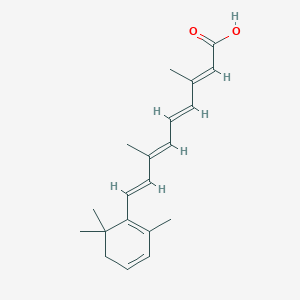

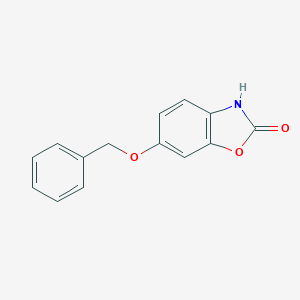

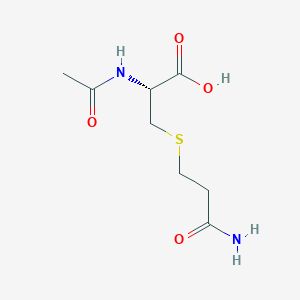

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBCHNJZQQEQRX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920489 | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81690-92-8 | |

| Record name | N-Acetyl-S-(propionamide)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081690928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.